Product packaging for 2-Acetoxy-5-nitrobenzyl chloride(Cat. No.:CAS No. 5174-32-3)

2-Acetoxy-5-nitrobenzyl chloride

Cat. No.: B1256233
CAS No.: 5174-32-3
M. Wt: 229.62 g/mol
InChI Key: XLEUIPVVUKAVGL-UHFFFAOYSA-N
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Description

Historical Context and Early Research Significance

The development and study of 2-Acetoxy-5-nitrobenzyl chloride are rooted in the broader exploration of nitrobenzyl derivatives as modifying agents for biomolecules. Early research in this area focused on reagents capable of specific chemical modifications of amino acids in proteins, which is crucial for studying protein structure and function.

A notable precursor and a key part of the historical context is the compound 2-hydroxy-5-nitrobenzyl bromide (HNB-Br). HNB-Br was recognized for its ability to react rapidly and specifically with tryptophan residues in proteins under acidic or neutral aqueous conditions. researchgate.net This specificity made it a valuable tool for protein chemists. In this context, this compound was developed as a derivative of HNB-Br, also for the purpose of tryptophan modification. researchgate.net The introduction of the acetoxy group was a strategic chemical modification aimed at potentially altering the reagent's reactivity, solubility, or stability for specific applications.

Role as a Specialized Chemical Reagent in Organic Synthesis and Chemical Biology

The utility of this compound stems from its distinct chemical functionalities, which make it a versatile reagent in both organic synthesis and chemical biology.

In organic synthesis , it serves as an intermediate for creating more complex molecules. ontosight.ai The presence of the nitro group, a strong electron-withdrawing group, and the reactive chloromethyl and acetoxy groups, allows for a variety of chemical transformations. ontosight.ai These features make it a building block for introducing the 2-acetoxy-5-nitrobenzyl moiety into other molecules, which can be a key step in the synthesis of pharmaceuticals and materials. ontosight.ai

In the field of chemical biology , the ortho-nitrobenzyl group, a core feature of this compound, is widely recognized as a photolabile protecting group (PPG) . researchgate.netrsc.orgrsc.orgacs.org PPGs are used to "cage" a bioactive molecule, rendering it inactive until it is "uncaged" by exposure to light. researchgate.net This technique allows for precise spatial and temporal control over the release of the active molecule, enabling researchers to study dynamic biological processes with high precision. rsc.orgtcichemicals.com The o-nitrobenzyl group can be attached to various functional groups, including amines, carboxylic acids, and phosphates, and then cleaved upon irradiation, typically with UV light. acs.org This process is based on the photoisomerization of the o-nitrobenzyl derivative. rsc.org

Furthermore, some nitrobenzyl derivatives have been investigated as bioreductive alkylating agents . nih.govnih.govacs.org These compounds can be selectively activated under hypoxic (low oxygen) conditions, which are often found in solid tumors. nih.gov This selective activation could lead to the targeted alkylation and damage of cancer cells, making them potential candidates for anticancer drug development. nih.gov

Classification within the broader Family of Nitrobenzyl Derivatives

This compound belongs to the larger family of nitrobenzyl derivatives . ontosight.ai This class of compounds is characterized by a benzene (B151609) ring substituted with both a nitro group (-NO2) and a benzyl (B1604629) halide or a related reactive group. The position of the nitro group relative to the benzyl group (ortho, meta, or para) significantly influences the compound's properties and reactivity.

This compound is specifically an ortho-nitrobenzyl derivative , which is a crucial feature for its application as a photolabile protecting group. rsc.orgrsc.org The ortho-nitrobenzyl group is one of the most widely used PPGs due to its efficient photochemical cleavage. rsc.orgacs.org Other members of this family include:

2-Nitrobenzyl chloride : A foundational compound in this class.

4-Nitrobenzyl chloride : A para-substituted isomer.

2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) : A closely related compound used for tryptophan modification. researchgate.net

2-Methoxy-5-nitrobenzyl bromide : Another derivative developed for similar purposes. researchgate.net

Dimethoxy-substituted nitrobenzyl derivatives (e.g., nitroveratryl) : These are engineered to have altered absorption properties, often shifting the required wavelength for cleavage to longer, less damaging wavelengths. acs.org

The presence of additional substituents on the benzene ring, such as the acetoxy group in this compound, further refines the chemical and photophysical properties of the molecule. ontosight.ai

Compound FamilyKey Structural FeaturePrimary Application Area
Nitrobenzyl Derivatives Benzene ring with nitro and benzyl halide/reactive groupsChemical Synthesis, Chemical Biology
ortho-Nitrobenzyl DerivativesNitro group at the ortho position to the benzyl groupPhotolabile Protecting Groups
para-Nitrobenzyl DerivativesNitro group at the para position to the benzyl groupBioreductive Alkylating Agents

Overview of Key Research Areas Explored

The unique properties of this compound and its parent family of nitrobenzyl derivatives have led to their exploration in several key research areas:

Protein Chemistry and Proteomics : A primary and early application was in the chemical modification of proteins, specifically targeting tryptophan residues to study protein structure and function. researchgate.net

Photocleavable ("Caged") Compounds : The use of the ortho-nitrobenzyl moiety as a photolabile protecting group is a major research focus. This allows for the controlled release of biologically active molecules like neurotransmitters, signaling molecules, and even nucleic acids, providing powerful tools to investigate complex biological systems. researchgate.netacs.orgtcichemicals.com

Drug Delivery and Pharmacology : The concept of using nitrobenzyl derivatives as bioreductive alkylating agents has been a significant area of research in the development of hypoxia-selective anticancer drugs. nih.govnih.gov

Materials Science : The photolabile nature of nitrobenzyl groups is also being harnessed in materials science to create photoresponsive polymers and surfaces. ontosight.ai These materials can change their properties, such as their structure or adhesiveness, upon exposure to light.

Research AreaApplication of this compound and its Derivatives
Protein Chemistry Specific chemical modification of tryptophan residues.
Chemical Biology As a photolabile protecting group to create "caged" bioactive molecules.
Pharmacology As potential bioreductive alkylating agents for targeted cancer therapy.
Materials Science In the development of photoresponsive polymers and surfaces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO4 B1256233 2-Acetoxy-5-nitrobenzyl chloride CAS No. 5174-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(chloromethyl)-4-nitrophenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUIPVVUKAVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047423
Record name 2-Acetoxy-5-nitrobenzyl chloride
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Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5174-32-3
Record name 2-Acetoxy-5-nitrobenzyl chloride
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Record name 2-Acetoxy-5-nitrobenzyl chloride
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Record name 2-Acetoxy-5-nitrobenzyl chloride
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Record name 2-ACETOXY-5-NITROBENZYL CHLORIDE
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Advanced Synthetic Methodologies and Chemical Derivatization of 2 Acetoxy 5 Nitrobenzyl Chloride

Stereoselective Synthesis and Chiral Induction in Derivatization

The stereoselective synthesis of molecules containing chiral centers is a critical aspect of modern drug discovery and development. This often involves the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms in a molecule.

A comprehensive review of the scientific literature did not yield specific examples or established methodologies for the stereoselective synthesis or chiral induction in derivatization reactions directly involving 2-acetoxy-5-nitrobenzyl chloride. Research in asymmetric synthesis tends to focus on substrates and reagents that have a more established track record in inducing chirality.

While there are numerous examples of stereoselective reactions involving substituted benzyl (B1604629) systems in general, such as iridium-catalyzed enantioselective benzylation of allylic electrophiles or chiral acid-catalyzed C-H functionalization of toluenes, these methods have not been specifically reported for this compound. organic-chemistry.orgnih.gov Similarly, while chiral resolution of nitro-containing aromatic compounds has been achieved using techniques like chiral HPLC, this is a method of separation rather than stereoselective synthesis. mdpi.com

The absence of such reports could be due to several factors:

The primary application of nitrobenzyl systems in synthesis is often as protecting groups, where the focus is on stability and selective cleavage rather than inducing stereochemistry.

The reactive nature of the benzylic chloride might make it less suitable for certain types of stereoselective reactions where precise control over the transition state is required.

The electron-withdrawing nitro group and the acetoxy group may influence the electronic and steric properties of the molecule in a way that is not conducive to known methods of asymmetric induction.

Therefore, it can be concluded that the stereoselective derivatization of this compound is not a widely explored or reported area of research. Further investigation would be required to determine if this compound can be effectively utilized in asymmetric transformations.

Photochemistry and Application As a Photolabile Protecting Group/caged Compound

Fundamental Photochemical Principles of Nitrobenzyl Compounds

The photoreactivity of o-nitrobenzyl compounds is centered around an intramolecular hydrogen abstraction, a process akin to a Norrish-type II reaction. nih.govresearchgate.net This initial photochemical event sets off a cascade of reactions leading to the release of the protected molecule.

Photoisomerization and Aci-Nitro Tautomer Formation

Upon absorption of UV light, typically in the range of 300-365 nm, the o-nitrobenzyl chromophore becomes electronically excited. nih.gov This excitation facilitates an intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the nitro group. researchgate.netrsc.org This process can occur from both the singlet and triplet excited states and results in the formation of a transient species known as an aci-nitro tautomer, which is an o-quinonoid structure. acs.orgrsc.orgresearchgate.net This photoisomerization is a key step, converting the nitro compound into a reactive intermediate. acs.orgwikipedia.org The formation of the aci-nitro intermediate is very rapid, often occurring on a picosecond to nanosecond timescale. researchgate.net

The aci-nitro species is characterized by a strong absorption at longer wavelengths (around 400 nm) compared to the starting nitrobenzyl compound. rsc.orgacs.org In the absence of a leaving group, this intermediate can revert to the original nitrobenzyl compound. acs.org However, in the context of photolabile protecting groups, the aci-nitro tautomer is a crucial intermediate on the pathway to releasing the caged molecule. acs.org

Primary Photoproducts and Intermediates

Following the formation of the aci-nitro tautomer, a series of "dark" or thermal reactions occur. The aci-nitro intermediate undergoes cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. psu.eduacs.org This cyclic intermediate is often unstable and rearranges to release the protected group.

The ultimate nitrogen-containing photoproduct is typically an o-nitrosobenzaldehyde or an o-nitrosoketone derivative. psu.edunih.govresearchgate.net For instance, the photolysis of 2-nitrobenzyl alcohol yields 2-nitrosobenzaldehyde. nih.govrsc.org In the case of caged compounds like caged ATP, the decomposition of the aci-nitro intermediate can proceed through a hemiacetal intermediate, which then breaks down to release the deprotected substrate (e.g., ATP) and the corresponding nitroso byproduct. acs.orgacs.org The formation of these nitroso compounds is a hallmark of the photorelease from o-nitrobenzyl protecting groups. It is important to note that these nitroso photoproducts can themselves be photoreactive and may undergo further reactions, such as dimerization to form azoxybenzene (B3421426) derivatives. nih.gov

Mechanisms of Photorelease (Photodeprotection) from 2-Acetoxy-5-nitrobenzyl Chloride Derivatives

The release of a molecule from a 2-acetoxy-5-nitrobenzyl-based caging group is a multi-step process initiated by light. The efficiency and kinetics of this release are influenced by several factors.

The general mechanism involves the initial photoisomerization to the aci-nitro tautomer, followed by intramolecular cyclization and subsequent rearrangement to release the caged molecule and form an o-nitroso species. psu.eduacs.org The nature of the leaving group can significantly impact the efficiency of the photorelease process. researchgate.netrsc.org Leaving groups that can stabilize a radical will weaken the C-H bond that is broken in the initial hydrogen abstraction step, thus increasing the quantum yield of the photorelease. researchgate.netrsc.org

Kinetic Analysis of Photoliberation Rates

The rate of release of the caged compound is often not determined by the initial photochemical step but by the subsequent thermal decay of the intermediates. psu.educaltech.edu Laser flash photolysis studies have been instrumental in elucidating the kinetics of these processes by observing the transient intermediates. acs.orgnih.gov

Below is a table summarizing kinetic data for the decay of the aci-nitro intermediate (τaci) for various 2-nitrobenzyl derivatives.

Compound ClassSubstituentsLeaving Groupτaci
2-Nitrobenzyl Esters4,5-DimethoxyVarious Carboxylic AcidsModerately affected by leaving group
bis-(Nitrophenyl)methyl AcetatesAdditional nitrated phenyl ringAcetic AcidGenerally shorter than 2-nitrobenzyl esters

Table 1: Kinetic data for the decay of the aci-nitro intermediate for different classes of nitrobenzyl compounds. Data compiled from researchgate.netnih.gov.

Influence of Wavelength and Light Intensity on Photoreaction Efficiency

The intensity of the light source also affects the rate of photorelease. Higher light intensity leads to a faster rate of photolysis. nih.gov In some applications, two-photon excitation (TPE) using near-infrared (NIR) light can be employed. acs.orgnih.gov TPE offers advantages such as deeper tissue penetration and higher spatial resolution, as the probability of two-photon absorption is proportional to the square of the light intensity. acs.org

The table below shows the one-photon and two-photon uncaging quantum efficiencies for some photolabile protecting groups.

Photolabile Protecting GroupOne-Photon Quantum Yield (Φ)Excitation Wavelength (nm)Two-Photon Uncaging Cross-Section (δunc/GM)Excitation Wavelength (nm)Reference
4,5-Dimethoxy-2-nitrobenzyl (DMNB)0.163050.035730 scispace.com
o-Nitrobenzyl (oNB)0.001-0.13250.015-0.065750 scispace.com

Table 2: Comparison of one- and two-photon uncaging efficiencies for common photolabile protecting groups. Data from scispace.com.

pH-Dependence and General Acid/Base Catalysis in Photorelease

The rate of photorelease from 2-nitrobenzyl derivatives can be significantly influenced by the pH of the medium and the presence of general acids or bases. psu.eduacs.org The decay of the aci-nitro intermediate, a key step in the release mechanism, is subject to catalysis.

The pH dependence of the release rate can be complex. For the photorelease of methanol (B129727) from certain 2-nitrobenzyl methyl ethers, the hemiacetal intermediate limits the release rate at pH values below 8 or 10, depending on the specific structure. acs.org This highlights that different intermediates may become rate-limiting under different pH conditions.

Design Principles for Modulating Photorelease Properties

The efficacy of a photolabile protecting group is determined by its photochemical properties, which can be fine-tuned through strategic molecular design. Key parameters include the quantum yield of photorelease and the wavelength of light required for activation.

The quantum yield (Φ) represents the efficiency of a photochemical process, specifically the number of molecules undergoing a specific event for each photon absorbed. For caged compounds, a higher quantum yield is desirable as it translates to a more efficient release of the protected molecule. wikipedia.orgoup.com

Several strategies have been developed to enhance the quantum yield of o-nitrobenzyl-based PPGs. One effective approach involves substitution at the benzylic carbon. wikipedia.orgacs.org While modifications to the aromatic ring primarily affect the absorption wavelength, changes at the benzylic position can significantly influence the quantum yield. acs.org

Furthermore, the introduction of a second nitro group, creating a 2,6-dinitrobenzyl PPG, has been shown to substantially increase the reaction yield. wikipedia.org This enhancement is attributed to an increased probability of the molecule reaching the reactive aci-nitro intermediate state upon photoexcitation. wikipedia.org Interestingly, substituting one nitro group with a cyano group, which has similar electron-withdrawing properties, does not produce the same increase in efficiency, indicating that the effect is not purely electronic. wikipedia.org

Recent studies have explored the impact of intramolecular charge-transfer (ICT) character on quantum yield. By modulating the electronic properties of the chromophore, researchers aim to balance local n–π* excitation and charge-transfer excitation to optimize the uncaging efficiency. oup.comoup.com For instance, in nitrobiphenyl scaffolds, incorporating carbazole (B46965) and phenothiazine (B1677639) units as electron donors led to higher quantum yields compared to diphenylamine (B1679370) substituents. oup.comoup.com

Table 1: Factors Influencing Quantum Yield of o-Nitrobenzyl PPGs

Modification StrategyEffect on Quantum YieldReference
Substitution at the benzylic carbonGenerally increases quantum yield. wikipedia.orgacs.org
Addition of a second nitro group (2,6-dinitro)Can significantly increase quantum yield. wikipedia.org
Modulation of intramolecular charge-transferCan enhance or decrease quantum yield depending on the specific substituents. oup.comoup.com

The ability to control the absorption wavelength of a PPG is crucial for its application in various research contexts, particularly in biological systems where light penetration and potential for photodamage are concerns. instras.com Ideally, a PPG should be activated by longer wavelength light (near-UV or visible) to minimize harm to living cells and tissues. wikipedia.orginstras.com

Modifications to the aromatic ring of the o-nitrobenzyl chromophore are the primary means of tuning its absorption spectrum. acs.org The introduction of electron-donating groups, such as methoxy (B1213986) groups, can cause a bathochromic (red) shift in the absorption maximum. wikipedia.orginstras.com For example, 2-nitroveratryl (NV) and 6-nitropiperonylmethyl (NP) derivatives exhibit red-shifted absorption spectra compared to the parent 2-nitrobenzyl group. wikipedia.org This allows for the use of less energetic, and therefore less damaging, light for photorelease. harvard.eduunifr.ch

The development of PPGs that can be cleaved by two-photon excitation (2PE) is a significant advancement. 2PE utilizes near-infrared (NIR) light, which offers deeper tissue penetration and reduced scattering, making it highly suitable for in vivo studies. oup.com Designing chromophores with large two-photon absorption cross-sections is a key focus in this area. oup.cominstras.com However, a challenge lies in the fact that modifications leading to red-shifted absorption can sometimes negatively impact the quantum yield. oup.com Therefore, a balance must be struck between achieving the desired absorption wavelength and maintaining a high photorelease efficiency. oup.comoup.com

Table 2: Strategies for Tuning Absorption Wavelengths

Modification StrategyEffect on Absorption WavelengthReference
Introduction of electron-donating groups (e.g., methoxy)Red-shift to longer wavelengths. wikipedia.orginstras.com
Extension of the conjugated π-systemCan lead to red-shifted absorption. instras.com
Design for two-photon excitationEnables the use of near-infrared light. oup.com

Applications in Research as a "Caging Group" (excluding clinical)

The ability to initiate a chemical or biological process with a pulse of light has made caged compounds invaluable tools in various research fields. The o-nitrobenzyl scaffold, including derivatives like this compound, has been widely employed for this purpose. nih.govnih.govnih.gov

In chemical biology, caged compounds enable the study of complex biological processes with high temporal and spatial resolution. nih.gov By "caging" a bioactive molecule, its activity is temporarily masked. researchgate.net Upon irradiation of a specific area, the active molecule is released, allowing researchers to observe its immediate effects on the system under investigation. researchgate.netnih.gov

This technique has been used to release a wide array of biologically important molecules, including neurotransmitters, signaling molecules, and ions like Ca²⁺. nih.govacs.org For example, the controlled release of ATP from a caged precursor was a pioneering application in biochemistry. psu.edu Similarly, fluorescent dyes can be attached to biomolecules via a photocleavable linker, allowing for their controlled release and subsequent detection. nih.gov This has applications in techniques like DNA sequencing by synthesis. nih.gov

The rapid release of a reactant from a caged compound allows for the initiation of a chemical reaction on a very short timescale, making it possible to study fast reaction kinetics. nih.gov By monitoring the system immediately after a light flash, researchers can determine rate constants and elucidate reaction mechanisms that would be difficult to study using conventional mixing techniques. acs.org

This approach is also valuable for studying conformational changes in macromolecules like proteins and nucleic acids. By caging a ligand or a molecule that induces a conformational change, researchers can trigger the change with light and observe the subsequent structural dynamics using various spectroscopic techniques.

Photoreactive probes are molecules designed to interact with and report on their biological environment upon light activation. nih.gov The o-nitrobenzyl group is a common component of such probes. nih.gov For instance, a fluorescent probe can be caged with an o-nitrobenzyl group, rendering it non-fluorescent. nih.gov Upon light-induced cleavage, the fluorophore is released and its fluorescence can be detected, providing information about the local environment or the presence of a specific target molecule. nih.gov

These probes have been developed for a variety of applications, including the detection of specific mRNA sequences in living cells. nih.gov In one example, a hairpin-structured DNA probe containing a caged fluorophore was designed to fluoresce only in the presence of a target mRNA sequence after light activation. nih.gov This allows for the spatiotemporal imaging of gene expression. Furthermore, the use of upconverting nanoparticles in conjunction with these probes enables activation with near-infrared light, which is more suitable for in vivo applications due to its deeper tissue penetration. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Intermediates

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for the initial structural verification and purity assessment of 2-acetoxy-5-nitrobenzyl chloride and its synthetic intermediates. researchgate.net

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons of the acetate (B1210297) group. The chemical shifts (δ) are influenced by the electronic effects of the nitro (electron-withdrawing) and acetoxy (electron-donating) groups. Purity can be assessed by the absence of unassignable signals and the correct integration ratios of the distinct proton signals.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the aromatic carbons, the carbonyl carbon of the ester, the benzylic carbon, and the methyl carbon. The chemical shifts provide evidence for the presence of each functional group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C NMR Chemical Shift (δ, ppm)
CH₃ (Acetoxy)2.2 - 2.4Singlet (s)20 - 22
CH₂Cl (Benzylic)4.6 - 4.8Singlet (s)44 - 47
Aromatic CH7.2 - 8.5Doublet (d), Doublet of Doublets (dd)120 - 150
C=O (Carbonyl)--168 - 170
Aromatic C-O--145 - 155
Aromatic C-NO₂--140 - 150
Aromatic C-CH₂Cl--130 - 140

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

For unambiguous assignment of complex structures, particularly derivatives of this compound, two-dimensional (2D) NMR techniques are employed. science.govresearchgate.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In the context of a derivative, it would be used to confirm the connectivity of protons within a spin system, such as establishing the relative positions of substituents on the aromatic ring by observing the correlations between neighboring aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the benzylic proton signal to the benzylic carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is crucial for piecing together the molecular skeleton of complex derivatives. For instance, it can show a correlation from the benzylic protons (CH₂Cl) to the aromatic carbons, and from the acetate methyl protons to the carbonyl carbon, thereby confirming the connectivity of the functional groups to the main structure. science.govsdsu.edu

Table 2: Expected 2D NMR Correlations for Structural Confirmation

2D NMR Experiment Correlating Nuclei (Proton from → Carbon/Proton to) Purpose
COSYAromatic H ↔ Aromatic HConfirms adjacency of protons on the aromatic ring.
HSQCCH₃ → C (methyl)Assigns the carbon signal for the acetate methyl group.
HSQCCH₂Cl → C (benzylic)Assigns the carbon signal for the benzylic methylene group.
HMBCCH₃ → C=OConfirms the connectivity of the methyl group to the acetate carbonyl.
HMBCCH₂Cl → Aromatic CConfirms the attachment of the chloromethyl group to the benzene (B151609) ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful in studies where this compound is used as a derivatizing agent for larger molecules like peptides or polymers. By reacting the target macromolecule with this compound, a specific mass tag is introduced. The resulting increase in the molecular weight of the macromolecule, as measured by MALDI-TOF MS, provides direct evidence of a successful derivatization reaction.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements. rsc.org This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₈ClNO₄), HRMS can confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.orglcms.cz This capability is critical for verifying the identity of a newly synthesized compound and for identifying potential impurities with high confidence. lcms.cz

UV-Visible Spectroscopy for Photophysical Property Characterization and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the nitro-substituted aromatic chromophore. The presence of the electron-withdrawing nitro group and the acetoxy group influences the position and intensity of the absorption maxima (λmax).

This technique is also a valuable tool for monitoring the progress of reactions. For example, in a nucleophilic substitution reaction where the chloride of the benzyl (B1604629) chloride moiety is displaced, the electronic environment of the aromatic chromophore may be altered. This change can lead to a detectable shift in the λmax or a change in absorbance at a specific wavelength. By tracking these changes over time, reaction kinetics can be studied, and the endpoint of the reaction can be determined.

Monitoring Photolysis Kinetics and Intermediate Formation

The photolysis of 2-nitrobenzyl derivatives, a class to which this compound belongs, is a well-documented process that proceeds through a series of transient intermediates. acs.orgnih.govwikipedia.org The primary photochemical event upon UV irradiation is an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a short-lived aci-nitro intermediate, which is a key species in the subsequent photorelease mechanism. acs.orgwikipedia.orgresearchgate.net

The kinetics of this photolysis and the formation and decay of intermediates are typically monitored using time-resolved spectroscopy, particularly transient absorption spectroscopy. researchgate.netacs.orgresearchgate.netyoutube.com In a typical experiment, a solution of this compound would be irradiated with a short laser pulse (the "pump"), and the subsequent changes in absorption are monitored over time with a second light source (the "probe"). The aci-nitro intermediate of 2-nitrobenzyl compounds is known to have a characteristic strong absorption at around 400 nm. acs.org

Table 1: Representative Intermediates in 2-Nitrobenzyl Photolysis and their Typical Spectroscopic Signatures This table is illustrative and based on the general behavior of 2-nitrobenzyl compounds, as specific data for this compound is not available in the provided search results.

IntermediateTypical Maximum Absorption (λmax)Method of Observation
aci-Nitro Tautomer~400 nmTransient Absorption Spectroscopy
Cyclic Intermediate (Benzoisoxazoline derivative)VariesTransient Absorption Spectroscopy
Nitrosobenzaldehyde ProductVariesUV-Vis Spectroscopy

Characterization of Absorption Coefficients and Spectral Shifts

The electronic absorption spectrum of this compound is fundamental to understanding its photochemical properties. The UV-Vis spectrum is characterized by absorption bands corresponding to the electronic transitions within the nitro-substituted aromatic ring. While the specific absorption coefficient for this compound is not detailed in the provided search results, related compounds such as 2-nitrobenzyl chloride and other derivatives show characteristic absorption in the UV region. sigmaaldrich.comscience-softcon.de

Upon photolysis, significant spectral shifts are observed. The disappearance of the parent compound's absorption spectrum is accompanied by the appearance of new absorption bands corresponding to the photoproducts, such as the corresponding nitrosobenzaldehyde derivative. researchgate.net The initial formation of the aci-nitro intermediate also results in a distinct, though transient, absorption band around 400 nm. acs.orgresearchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound and its Photolysis Products This table is illustrative and based on general knowledge of 2-nitrobenzyl compounds, as specific data for this compound is not available in the provided search results.

Compound/IntermediateExpected Absorption Maximum (λmax)Notes
This compound~260-280 nm and ~300-340 nmTypical for nitroaromatic compounds.
aci-Nitro Intermediate~400 nmTransient species observed during photolysis.
2-Acetoxy-5-nitrosobenzaldehydeVariesFinal photoproduct, spectrum will differ significantly from the starting material.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of key structural features. While a full, published spectrum for this specific compound is not available in the search results, the expected characteristic absorption bands can be predicted based on its structure.

The nitro group (-NO₂) exhibits two strong and characteristic stretching vibrations, an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.gov The acetoxy group (-OCOCH₃) would show a strong carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and C-O stretching bands. The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The chloromethyl group (-CH₂Cl) has characteristic C-Cl stretching vibrations, though these can be weaker and in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. While no specific Raman data for this compound was found, analysis of related compounds can be informative. chemicalbook.com

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound This table is illustrative and based on general spectroscopic principles, as a specific spectrum for this compound is not available in the provided search results.

Functional GroupPredicted Wavenumber Range (cm⁻¹)Vibration Type
Nitro (-NO₂)1500-1570Asymmetric Stretch
Nitro (-NO₂)1300-1370Symmetric Stretch
Acetoxy (C=O)1735-1750Carbonyl Stretch
Acetoxy (C-O)1200-1300C-O Stretch
Aromatic C-H3000-3100Stretch
Aromatic C=C1450-1600Ring Stretch
Chloromethyl (C-Cl)600-800Stretch

Chromatographic Methods for Purification and Analytical Quantification in Research

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the analytical monitoring of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantitatively monitoring the progress of reactions. hplc.eu A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. hplc.eu

Detection is commonly performed using a UV detector set to a wavelength where the compound and its potential byproducts absorb, such as around 254 nm or another absorption maximum. By injecting aliquots of a reaction mixture at different time points, the disappearance of the starting material peak and the appearance of product peaks can be tracked. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of the reaction's progress. While specific HPLC methods for this compound are not detailed in the provided search results, methods for closely related nitroaromatic compounds are well-established. bond.edu.aunih.govkcl.ac.uk

Table 4: Representative HPLC Method Parameters for Analysis of Nitroaromatic Compounds This table provides a general example, as a specific, validated method for this compound is not available in the provided search results.

ParameterTypical Value/Condition
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a chemical reaction involving this compound. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material and, if available, the expected product. The plate is then developed in a suitable solvent system, which is a mixture of a non-polar and a more polar solvent (e.g., hexane (B92381) and ethyl acetate).

As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The relative positions of the spots (Rf values) depend on their polarity. Visualization is typically achieved under UV light, as the nitroaromatic rings are UV-active. This allows for a quick assessment of whether the starting material has been consumed, indicating the completion of the reaction.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamics of a molecule and its derivatives over time.

For derivatives of 2-Acetoxy-5-nitrobenzyl chloride, where this moiety might be attached to a larger molecule (e.g., as a photoremovable protecting group for a biologically active compound), MD simulations can be particularly insightful. rutgers.eduresearchgate.netnih.gov

Applications of MD Simulations:

Conformational Preferences: MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations (i.e., the spatial arrangements of atoms with the lowest energy). This is crucial for understanding how a derivative of this compound might interact with its environment, for example, a solvent or a biological receptor.

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the conformation and dynamics of the solute. researchgate.net

Flexibility and Dynamics: The simulations can reveal the flexibility of different parts of the molecule, such as the rotation around single bonds. For instance, the orientation of the acetoxy and nitro groups relative to the benzyl (B1604629) chloride moiety can be studied.

A typical MD simulation protocol would involve:

System Setup: Placing the molecule of interest in a simulation box, often filled with a chosen solvent (e.g., water).

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to bring it to a stable state.

Production Run: Running the simulation for a desired length of time (from nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis of the resulting trajectories can provide information on root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to understand intermolecular interactions, and dihedral angle distributions to characterize conformational changes. rutgers.eduresearchgate.net

Computational Modeling of Photochemical Reaction Pathways

The defining feature of 2-nitrobenzyl compounds is their ability to undergo photochemical reactions, making them useful as photoremovable protecting groups. psu.edunih.gov Computational modeling is instrumental in elucidating the complex mechanisms of these photoreactions. acs.orgnih.govacs.org

The generally accepted photochemical mechanism for 2-nitrobenzyl compounds involves the following key steps, which can be modeled using computational methods like Time-Dependent DFT (TD-DFT) or multireference methods such as CASSCF and CASPT2: acs.orgnih.govrsc.org

Photoexcitation: Upon absorption of a photon, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1).

Intramolecular Hydrogen Abstraction: In the excited state, a hydrogen atom from the benzylic methylene (B1212753) group is transferred to one of the oxygen atoms of the nitro group. This leads to the formation of a transient species known as an aci-nitro intermediate. nih.govacs.org

Intermediate Rearrangement: The aci-nitro intermediate can undergo a series of rearrangements. Computational studies have helped to identify and characterize other transient species, such as cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals. acs.orgnih.gov

Product Formation: The final step involves the cleavage of the bond to the leaving group (in this case, the chloride would be part of a larger protected molecule) and the formation of a 2-nitrosobenzaldehyde or a related product.

Computational modeling can provide the relative energies of the ground state, excited states, transition states, and intermediates along the reaction pathway. This allows for the determination of activation barriers for each step, which helps to understand the kinetics of the photorelease process. nih.govacs.org For example, DFT calculations can be used to locate the transition state for the initial hydrogen abstraction step and to calculate its energy barrier. rsc.org

Illustrative Photochemical Reaction Intermediates of 2-Nitrobenzyl Compounds

IntermediateDescription
aci-Nitro Intermediate Formed via intramolecular hydrogen transfer from the benzylic carbon to the nitro group. It is a key transient species in the photorelease mechanism. nih.govacs.org
Cyclic Isoxazolol Derivative A cyclic intermediate that can be formed from the decay of the aci-nitro tautomer. acs.org
2-Nitroso Product The final byproduct after the release of the protected group, typically a 2-nitrosoaldehyde or 2-nitrosoketone. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) for Photorelease Efficacy

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. For photoremovable protecting groups like this compound and its derivatives, QSRR can be a valuable tool for predicting their photorelease efficacy without the need for synthesizing and testing every compound. rsc.orgnih.govnih.gov

The photorelease efficacy is often quantified by the quantum yield (Φ), which is the number of molecules of the released substrate per photon absorbed. nih.gov A higher quantum yield indicates a more efficient photorelease.

A key factor influencing the quantum yield of 2-nitrobenzyl compounds is the nature of the leaving group and the substituents on the aromatic ring. rsc.orgresearchgate.net QSRR studies attempt to find a mathematical relationship between these structural features (described by molecular descriptors) and the quantum yield.

Molecular Descriptors Used in QSRR:

Electronic Descriptors: These can be derived from DFT calculations and include parameters like Hammett constants, atomic charges, and orbital energies.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume or surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

A notable study on ortho-nitrobenzylic derivatives found a strong correlation between the photorelease quantum yields and the radical stabilization energies of the leaving groups, which were calculated using DFT methods. rsc.org This suggests that substituents that stabilize the benzylic radical intermediate formed after the initial hydrogen abstraction can enhance the efficiency of the photorelease. rsc.org This type of QSRR model can be used to rationally design more efficient photoremovable protecting groups based on the 2-nitrobenzyl scaffold.

The general form of a QSRR model can be expressed as:

Photorelease Efficacy (e.g., log(Φ)) = f(Descriptor 1, Descriptor 2, ...)

where f is a mathematical function (often a linear regression model) that relates the descriptors to the activity. nih.govnih.gov

Emerging Research Directions and Challenges

Development of Next-Generation Photolabile Systems with Tunable Properties

The quest for superior photolabile systems is driven by the need for greater control over the release of protected molecules. ontosight.ai Researchers are focused on designing and synthesizing new PPGs with optimized characteristics. nih.govresearchgate.net Key areas of development include:

Red-Shifted Absorption: A primary goal is to create PPGs that are sensitive to longer wavelengths of light, ideally in the near-UV or even visible range. researchgate.net This is crucial for biological applications, as longer wavelength light is less damaging to cells and tissues and can penetrate deeper. nih.gov Strategies to achieve this include modifying the chromophore structure, for instance, by extending the conjugated π-system of the o-nitrobenzyl group. researchgate.netresearchgate.net

Increased Quantum Yield: The quantum yield of uncaging (Φu) represents the efficiency of the photorelease process. mdpi.com Researchers are exploring various structural modifications to the PPG to enhance this value, leading to faster and more efficient release of the caged molecule with lower light doses. researchgate.netresearchgate.net However, a common observation is that as the maximum absorption wavelength of an o-nitrobenzyl protecting group is increased, the quantum yield of uncaging tends to decrease. researchgate.net

Two-Photon Absorption (2PA): Designing PPGs with high two-photon absorption cross-sections is a major area of interest. nih.govresearchgate.net Two-photon excitation uses lower energy, near-infrared light, which offers deeper tissue penetration and highly localized activation at the focal point, providing exceptional spatiotemporal resolution. researchgate.net

Orthogonal Deprotection: The development of multiple PPGs that can be selectively removed by different, specific wavelengths of light is a significant goal. nih.gov This "orthogonal" deprotection would allow for the sequential and independent release of multiple molecules in a complex system, enabling intricate experimental designs. nih.govnumberanalytics.com

The table below summarizes some key properties of emerging photolabile protecting groups, highlighting the ongoing efforts to tune their characteristics for specific applications.

Protecting Group ClassKey Tunable PropertiesResearch Focus
o-Nitrobenzyl Derivatives Absorption Maximum (λmax), Quantum Yield (Φu)Red-shifting λmax, Increasing Φu, Preventing side-product formation
Coumarin-based Cages λmax, Water Solubility, Release KineticsImproving photophysical properties and aqueous solubility
BODIPY-based Cages λmax, Two-Photon Absorption (2PA)Red-shifted absorption and enhanced 2PA cross-sections
Cyanine-based Cages Orthogonal DeprotectionUse in combination with other PPGs for multiplexed experiments

Integration with Advanced Microfluidics and Spatiotemporal Control Technologies

The precise control offered by photolabile groups is significantly amplified when combined with advanced technologies like microfluidics. aps.orgresearchgate.net This integration allows for the manipulation of chemical environments on a microscopic scale with unprecedented spatial and temporal accuracy. nih.govnih.govprinceton.edursc.orgarxiv.org

Microfluidic devices can generate stable concentration gradients and allow for the rapid switching of solutions, while light is used to trigger the release of a caged compound at a specific point within the microchannel. aps.org This combination is powerful for studying cellular responses to dynamic chemical signals. For instance, researchers can create a localized concentration of a bioactive molecule by flowing a solution containing the photolabile-protected version of that molecule through a microchannel and then illuminating a specific region of interest. rsc.org

Furthermore, the development of hydrogel membranes within microfluidic devices, which are permeable to solutes but not to bulk flow, provides another layer of control. aps.org These "microwindows" can be used to establish localized chemical environments that can be modulated by the photolytic release of caged compounds. aps.org

Strategies for Mitigating Photoproduct Interference in Research Applications

A significant challenge in the use of 2-nitrobenzyl-based PPGs is the generation of photoreleased byproducts, such as the corresponding o-nitrosobenzaldehyde or o-nitroso ketone. nih.govrsc.orgwikipedia.org These byproducts can be problematic for several reasons:

Toxicity: The nitroso photoproducts can be toxic to cells, which is a major concern in biological experiments. rsc.orgfao.org

Reactivity: These byproducts can react with other molecules in the system, leading to unintended consequences. rsc.org

Light Absorption: The photoproducts themselves can absorb light at the same wavelength used for photolysis, leading to a decrease in the efficiency of the uncaging process and potentially triggering further, unwanted photochemical reactions. nih.govwikipedia.org

Several strategies are being explored to address this issue:

Supramolecular Encapsulation: One innovative approach involves encapsulating the photolabile trigger within a molecular capsule, such as an organic capsule. rsc.orgfao.org Upon photolysis, the desired molecule is released from the capsule, while the toxic nitroso byproduct is retained within, effectively sequestering it from the surrounding environment. rsc.org

"Cloaked Cage" Strategy: This strategy involves attaching a bulky group, such as a dendrimer, to the photolabile protecting group. nih.gov This "cloak" prevents the caged compound from interacting with its biological target until the PPG is removed by light. nih.gov

Development of "Traceless" Protecting Groups: The ideal solution is the development of PPGs that, upon photolysis, decompose into completely benign and non-interfering byproducts. While the o-nitrobenzyl group itself is not traceless, the pursuit of such ideal PPGs is an active area of research.

Exploration of New Reaction Pathways and Applications in Academic Synthesis

Beyond their use as protecting groups, the unique photochemical reactivity of nitrobenzyl compounds is being harnessed for novel synthetic applications. The photoenolization of o-nitrobenzyl derivatives is a key step in their photolability and can be exploited to form new chemical bonds. nih.gov

For example, the photoenolization of certain 1-indanone (B140024) precursors, which are structurally related to nitrobenzyl compounds, has been used as a key step in the synthesis of complex natural products. nih.gov Researchers are actively exploring new ways to utilize the reactive intermediates generated during the photolysis of nitrobenzyl derivatives to forge new carbon-carbon and carbon-heteroatom bonds, opening up new avenues for the construction of complex molecular architectures. ocr.org.uk

The development of photolabile groups has also found applications in materials science, such as in the creation of photoresists for microfabrication and in the synthesis of photodegradable polymers and hydrogels. wikipedia.orgrsc.org The ability to alter the properties of a material with light offers exciting possibilities for creating smart materials with on-demand functionalities.

Q & A

Q. How can researchers optimize synthetic routes for 2-Acetoxy-5-nitrobenzyl chloride, and what factors influence yield?

  • Methodological Answer : Synthetic optimization requires testing acylating agents (e.g., thionyl chloride, oxalyl chloride) and catalysts (e.g., DMF, N-methyl-acetamide) in varying solvents (benzene, DCM) and temperatures (reflux vs. 50°C). For example, thionyl chloride with N-methyl-acetamide in benzene under reflux for 4 hours achieved moderate yields, while oxalyl chloride in DCM at 50°C produced solids with higher purity . Reaction time (1–12 hours) and solvent polarity significantly impact selectivity, necessitating iterative condition screening.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro and acetoxy group positions) and HPLC with UV detection (λ = 254 nm) to assess purity. Comparative melting point analysis against reference standards (e.g., 289°C for analogous nitro-substituted benzoic acids) helps validate crystallinity. Mass spectrometry (ESI-MS) can detect trace impurities, such as deacetylated byproducts .

Q. What storage protocols ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, amber-glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation. Avoid prolonged exposure to light, as nitro groups are photolabile. Shelf-life testing under accelerated conditions (40°C/75% RH) can predict long-term stability .

Advanced Research Questions

Q. How do electronic effects from nitro and acetoxy substituents dictate regioselectivity in nucleophilic substitutions?

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Q. What role does this compound play in synthesizing bioactive molecules or drug impurities?

  • Methodological Answer : As a benzylating agent, it introduces photoaffinity labels or protecting groups in drug intermediates. For example, its reaction with amines generates nitroaromatic amides with potential antibacterial activity (see analogous compounds in crystal structure studies) . Monitor impurity profiles via LC-MS during API synthesis to detect unwanted acetyl migration or nitro reduction.

Q. What strategies minimize competing side reactions during catalytic functionalization?

  • Methodological Answer : Competing hydrolysis or dimerization can be suppressed using anhydrous solvents (e.g., THF over DCM) and low temperatures (0–5°C). Catalytic additives (e.g., DMAP) accelerate desired acylations while inhibiting side reactions. Kinetic monitoring via in situ IR or Raman spectroscopy enables real-time optimization of reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.